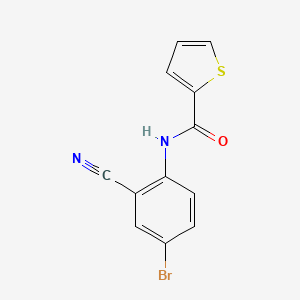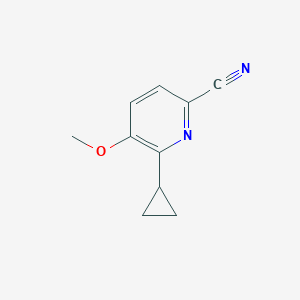
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone core with a thioxo group and a 2,6-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of 2,6-dimethylphenyl isocyanide with ethyl acetoacetate in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the thioxo group to a thiol
Substitution: Electrophilic aromatic substitution on the phenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: Halogenated phenyl derivatives
科学的研究の応用
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl substituent may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2,6-Dimethylphenyl)-1-ethyl-2-oxotetrahydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group
3-(2,6-Dimethylphenyl)-1-methyl-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the 2,6-dimethylphenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
196794-62-4 |
|---|---|
分子式 |
C14H18N2OS |
分子量 |
262.37 g/mol |
IUPAC名 |
3-(2,6-dimethylphenyl)-1-ethyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2OS/c1-4-15-9-8-12(17)16(14(15)18)13-10(2)6-5-7-11(13)3/h5-7H,4,8-9H2,1-3H3 |
InChIキー |
DJKJOWGWLIGXLU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(=O)N(C1=S)C2=C(C=CC=C2C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene](/img/structure/B8635507.png)
![4-[3-(3-Ethenylpiperidin-4-yl)propyl]-6-methoxyquinoline](/img/structure/B8635513.png)
![6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8635527.png)


![5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8635541.png)


![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)




